TRIS(ACETYLACETONATO) (1,10-PHENANTHROLINE)EUROPIUM(III)
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Overview
Description
TRIS(ACETYLACETONATO) (1,10-PHENANTHROLINE)EUROPIUM(III): is an organometallic complex known for its unique properties and applications. This compound is widely used in various fields, including organic light-emitting diodes (OLEDs) and scientific research due to its luminescent properties .
Mechanism of Action
Target of Action
Tris(acetylacetonato)(1,10-phenanthroline)europium(III), also known as MFCD28386119, is an organometallic europium complex It has been determined to be able to bind to dna , suggesting that it may interact with genetic material in cells.
Mode of Action
Its ability to bind to dna suggests that it may interact with the genetic material in cells, potentially influencing gene expression or interfering with DNA replication processes
Biochemical Pathways
Given its potential to interact with DNA , it may influence various biochemical pathways related to DNA replication, transcription, and translation.
Result of Action
Its ability to bind to DNA suggests that it may have cytotoxic effects, potentially leading to cell death. It has been noted to have antitumor properties against breast carcinoma cells , suggesting a potential application in cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRIS(ACETYLACETONATO) (1,10-PHENANTHROLINE)EUROPIUM(III) typically involves the reaction of europium(III) chloride with acetylacetone and 1,10-phenanthroline in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: TRIS(ACETYLACETONATO) (1,10-PHENANTHROLINE)EUROPIUM(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its luminescent properties.
Reduction: Reduction reactions can alter the oxidation state of europium, affecting the compound’s overall properties.
Substitution: Ligand substitution reactions can occur, where the acetylacetonato or phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various ligands can be introduced under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to europium(IV) complexes, while substitution reactions can yield new organometallic complexes with different ligands .
Scientific Research Applications
Chemistry: In chemistry, TRIS(ACETYLACETONATO) (1,10-PHENANTHROLINE)EUROPIUM(III) is used as a red dopant material in OLEDs, contributing to the development of advanced display technologies .
Biology and Medicine: The compound has shown cytotoxic and antitumor properties against breast carcinoma cells. It can bind to DNA, making it a potential candidate for cancer research and treatment .
Industry: In the industrial sector, this compound is used in the manufacturing of OLEDs and other electronic devices due to its luminescent properties .
Comparison with Similar Compounds
TRIS(ACETYLACETONATO)(1,10-PHENANTHROLINE)TERBIUM(III): Similar in structure but uses terbium instead of europium.
TRIS(DIBENZOYLMETHANE)MONO(5-AMINO-1,10-PHENANTHROLINE)EUROPIUM(III): Another europium complex with different ligands.
Properties
IUPAC Name |
europium;(Z)-4-hydroxypent-3-en-2-one;1,10-phenanthroline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.3C5H8O2.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-4(6)3-5(2)7;/h1-8H;3*3,6H,1-2H3;/b;3*4-3-; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVRNKRKBRWMFH-XUHIWKAKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32EuN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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